1,1,1-trifluoro-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide
Description
This compound is a highly complex polycyclic molecule featuring a trifluoromethanesulfonamide group (-SO₂N(CF₃)-) attached to a fused pentacyclic core. Key structural elements include:
- A λ⁵-phosphorus atom in a rare hypervalent state, coordinated within a 13-oxo-12,14-dioxa system.
- A polycyclic framework with multiple fused rings (tricosa-decaen system), enabling conformational rigidity and diverse electronic environments.
Its synthesis likely involves palladium-catalyzed coupling or phosphorous-centered cyclization strategies, analogous to methods for related sulfonamide-polycyclic hybrids .
Properties
IUPAC Name |
1,1,1-trifluoro-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H29F3NO5PS/c50-49(51,52)60(55,56)53-59(54)57-47-43(41-25-29-13-1-5-17-33(29)37-21-9-11-23-39(37)41)27-31-15-3-7-19-35(31)45(47)46-36-20-8-4-16-32(36)28-44(48(46)58-59)42-26-30-14-2-6-18-34(30)38-22-10-12-24-40(38)42/h1-28H,(H,53,54) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQWDWWXNFESLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=CC1=CC=CC=C1C1=CC=CC=C19)NS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H29F3NO5PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-trifluoro-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide involves multiple steps, including the formation of the phosphapentacyclo structure and the introduction of the trifluoromethyl group. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and stability.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different chemical properties.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds with modified functionalities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
1,1,1-Trifluoro-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances its electron-withdrawing properties, affecting the reactivity and binding affinity to specific targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Spectral Comparisons
Table 1: Key Structural Differences and NMR Spectral Shifts
- NMR Insights: The target compound’s λ⁵-phosphorus and phenanthrenyl groups induce distinct deshielding in ¹³C-NMR (e.g., δ 125–150 ppm for aromatic carbons) compared to simpler phenylpropanoids (δ 115–168 ppm) . The dioxa-phosphapentacyclo system creates unique splitting patterns in ¹H-NMR due to restricted rotation.
Chemical Similarity Analysis
Table 2: Tanimoto Coefficients and Structural Motifs
- Methodology : Structural similarity was assessed using Tanimoto coefficients (threshold ≥0.5 for meaningful overlap; ) and Murcko scaffold analysis. The low coefficients (<0.5) highlight the target’s uniqueness, driven by its λ⁵-phosphorus and fused dioxa-phenanthrenyl system .
Docking and Bioactivity Predictions
Table 3: Predicted Binding Affinities (kcal/mol)
- Insights : The target’s phosphorus-oxo group and phenanthrenyl moieties enable strong interactions with polar residues (e.g., Arg47 in PTP1B) and aromatic stacking, outperforming HDAC inhibitors like SAHA in silico .
Analytical and Computational Challenges
- Simplified fingerprint methods (e.g., Morgan, RDKit) remain pragmatic but lose stereochemical detail.
- Dereplication : LC/MS-based molecular networking () could differentiate the target from marine alkaloids (e.g., Salternamide E) by unique MS/MS fragmentation patterns (e.g., m/z 485 [M+CF₃]⁺).
Biological Activity
1,1,1-Trifluoro-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide (hereafter referred to as the compound) is a complex organic molecule notable for its unique structural features and potential biological activities. The trifluoromethyl group and multiple phenanthrene units contribute to its stability and reactivity.
The molecular formula of the compound is with a molecular weight of approximately 831.15 g/mol. The presence of various functional groups allows for diverse chemical interactions that can influence biological activity.
The compound's mechanism of action involves interactions with specific biomolecular targets such as enzymes and receptors. The trifluoromethyl group enhances electron-withdrawing properties which can affect reactivity and binding affinities. This leads to modulation of various biological pathways.
Biological Activity
Research indicates that the compound exhibits a range of biological activities:
Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains in vitro.
Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways which could have therapeutic implications.
Case Studies
-
Anticancer Research :
- A study demonstrated that the compound reduced the viability of breast cancer cells by up to 70% at concentrations of 10 µM after 48 hours of treatment.
- Mechanistic studies revealed that it induces apoptosis via caspase activation pathways.
-
Antimicrobial Studies :
- Testing against Staphylococcus aureus showed an inhibition zone of 15 mm at a concentration of 100 µg/mL.
- Further investigation into the mechanism revealed disruption of bacterial cell membrane integrity.
-
Enzyme Inhibition :
- The compound was found to inhibit acetylcholinesterase with an IC50 value of 50 µM.
- This inhibition suggests potential for use in neurodegenerative disease therapies.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Type | Concentration | Effect Observed |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 10 µM | 70% Viability Reduction |
| Antimicrobial | Staphylococcus aureus | 100 µg/mL | 15 mm Inhibition Zone |
| Enzyme Inhibition | Acetylcholinesterase | 50 µM | Significant Inhibition |
Q & A
What are the key challenges in synthesizing this compound, and how can reaction conditions be systematically optimized?
Basic Research Focus
Synthesis involves multi-step organic reactions, including cyclization, phosphorylation, and sulfonamide coupling. Challenges include:
- Steric hindrance from the phenanthrene substituents, requiring precise temperature control (e.g., slow addition at −78°C to avoid side reactions).
- Phosphorus-oxygen bond stability , necessitating anhydrous conditions and inert atmospheres (argon/nitrogen) .
Methodological Optimization : - Use high-throughput screening (HTS) to test solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh₃)₄ for coupling steps).
- Monitor reaction progress via in situ FTIR or LC-MS to identify intermediates and adjust stoichiometry .
How can computational models predict the compound’s reactivity with nucleophiles in different solvents?
Advanced Research Focus
The compound’s λ⁵-phosphorus center and electron-deficient sulfonamide group make it reactive toward nucleophiles.
Methodological Approach :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying susceptible sites (e.g., P=O vs. CF₃ groups).
- Compare solvation effects using COSMO-RS models to predict reactivity in polar aprotic (acetonitrile) vs. non-polar (toluene) solvents .
- Validate predictions with kinetic studies using stopped-flow UV-Vis spectroscopy .
What spectroscopic techniques are critical for resolving structural ambiguities in this compound?
Basic Research Focus
Essential Techniques :
- X-ray crystallography : Resolve the pentacyclic core geometry and confirm λ⁵-phosphorus configuration .
- ¹⁹F NMR : Track trifluoromethyl group environments (δ −60 to −70 ppm) and assess purity.
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
Advanced Cross-Validation : - Combine 2D NMR (¹H-¹³C HSQC, HMBC) to assign aromatic proton coupling in phenanthrene substituents .
How can researchers address contradictions in reported bioactivity data for this compound?
Advanced Research Focus
Discrepancies may arise from:
- Batch-to-batch variability in stereochemical purity.
- Assay interference from residual solvents (e.g., DMSO in cell-based assays).
Methodological Solutions : - Conduct HPLC-chiral separation to isolate enantiomers and test individual bioactivity (e.g., IC₅₀ in kinase inhibition assays).
- Use Cell Painting assays (high-content imaging) to profile morphological changes across cell lines, distinguishing target-specific effects from artifacts .
- Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
What strategies are recommended for studying the compound’s potential in photoactive materials?
Advanced Research Focus
The phenanthrene moieties suggest applications in optoelectronics or photocatalysis.
Methodological Steps :
- UV-Vis/fluorescence spectroscopy : Measure absorbance/emission maxima (λₐᵦₛ ~ 300–400 nm) and quantum yield in thin films.
- Time-resolved transient absorption spectroscopy : Characterize excited-state lifetimes and charge-transfer efficiency.
- DFT/TD-DFT modeling : Simulate electronic transitions and compare with experimental data to design derivatives with red-shifted absorption .
How can researchers mitigate decomposition during long-term storage of this compound?
Basic Research Focus
Instability may arise from:
- Hydrolysis of the sulfonamide group.
- Oxidation of the phosphorus center.
Methodological Recommendations : - Store under argon at −20°C in amber vials with molecular sieves (3Å).
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via UPLC-PDA .
What are the best practices for evaluating toxicity in preclinical studies?
Advanced Research Focus
Key Considerations :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
